3-(4-Fluorophenyl)-4-fluorobenzoic acid

Description

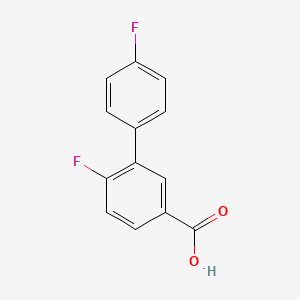

3-(4-Fluorophenyl)-4-fluorobenzoic acid (C₁₃H₈F₂O₂) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 4-position of the benzoic acid core and a 4-fluorophenyl group at the 3-position. This dual fluorination enhances its electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Fluorine atoms are known to increase metabolic stability, lipophilicity, and binding affinity in drug design, while the aromatic 4-fluorophenyl group may facilitate π-π interactions in crystal packing or biological targets .

Structure

2D Structure

Properties

IUPAC Name |

4-fluoro-3-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEQCNZKOZCYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653513 | |

| Record name | 4',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181452-11-8 | |

| Record name | 4',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki Coupling Method Using 3-Carboxyphenylboronic Acid and 4-Bromofluorobenzene

Overview:

One of the most established methods for synthesizing 3-(4-fluorophenyl)-4-fluorobenzoic acid involves a Suzuki cross-coupling reaction between 3-carboxyphenylboronic acid and 4-bromofluorobenzene. This method is notable for its relatively high yield and mild reaction conditions.

Reaction Conditions and Procedure:

- Reactants: 3-carboxyphenylboronic acid (1.05 equivalents), 4-bromofluorobenzene

- Catalyst: Pd(EDTA) complex (10 mM solution, 0.3 mL/mmol aryl bromide)

- Phase transfer catalyst: Tetrabutylammonium bromide (0.01 equivalents)

- Base: Sodium carbonate (2 equivalents)

- Solvent: Water (2 mL per mmol of aryl bromide)

- Temperature: 100°C

- Time: 5 hours under stirring in a sealed reactor

Workup:

After reaction completion, the mixture is cooled and extracted with ethyl acetate. The aqueous phase is basified and then acidified to precipitate the product, which is extracted again into ethyl acetate, washed, dried, and purified by preparative HPLC if necessary.

Yield: Approximately 86%

Advantages: High yield, environmentally benign solvent (water), and relatively straightforward purification.

Limitations: Requires palladium catalyst and phase transfer catalyst, which may increase cost and complexity.

| Parameter | Details |

|---|---|

| Reactants | 3-Carboxyphenylboronic acid, 4-bromofluorobenzene |

| Catalyst | Pd(EDTA) (10 mM solution) |

| Base | Sodium carbonate (2 eq) |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (0.01 eq) |

| Solvent | Water |

| Temperature | 100°C |

| Reaction Time | 5 hours |

| Yield | 86% |

Source: ChemicalBook synthesis protocol

Grignard Reaction Followed by Boronation, Nitration, and Hydrogenation

Overview:

An alternative multi-step synthetic route involves the preparation of a fluorobenzoic acid intermediate via Grignard reaction of p-fluorobromobenzene, followed by boronation, nitration, and catalytic hydrogenation to yield fluorobenzoic acid derivatives.

Step 1: Boronation

- Preparation of Grignard reagent from p-fluorobromobenzene and magnesium in tetrahydrofuran (THF) with thermal initiation.

- Reaction with trimethyl borate at low temperature (-30°C) for 3 hours.

- Workup with aqueous HCl, extraction with ethyl acetate, washing, and drying to obtain fluorobenzoic boric acid intermediate.

- Yield: 65–70%

Step 2: Nitration

- Nitration of intermediate with nitrosonitric acid at low temperature (-20 to -55°C) under vigorous stirring.

- Reaction mixture quenched in ice, pH adjusted with sodium carbonate, extracted, and purified.

- Yield: ~40%

Step 3: Hydrogenation

- Catalytic hydrogenation of nitro intermediate using palladium on carbon in methanol at 55°C.

- Filtration to remove catalyst, concentration, recrystallization to yield 3-amino-4-fluorobenzoic acid derivatives.

- Yield: 80.7%

Esterification and Reflux Methods for Fluorobenzoic Acid Derivatives

Overview:

Conventional reflux methods have been applied for the synthesis of fluorobenzoic acid derivatives, including this compound, by esterification and subsequent transformations.

- Dissolution of 4-fluorobenzoic acid in absolute ethanol.

- Addition of concentrated sulfuric acid as catalyst.

- Reflux for 7–8 hours under condenser.

- Monitoring reaction progress by thin-layer chromatography (TLC).

- Isolation of esterified product by cooling and precipitation.

Advantages: Simple equipment and reagents; suitable for scale-up.

Limitations: Longer reaction times; may require further steps to obtain the target acid.

Source: Research article on synthesis of 4-fluorobenzoate derivatives

Comparative Summary of Preparation Methods

| Method | Key Features | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | Pd-catalyzed cross-coupling in aqueous medium | 86 | High yield, mild conditions | Requires Pd catalyst, phase transfer catalyst |

| Grignard-Boronation-Nitration-Hydrogenation | Multi-step functional group transformations | Stepwise: 65-70; 40; 80.7 | Versatile, introduces amino groups | Multi-step, moderate overall yield, complex handling |

| Esterification Reflux | Acid-catalyzed esterification in ethanol | Not specified | Simple, scalable | Longer reaction time, may need further steps |

Detailed Research Findings and Notes

- The Suzuki coupling method is widely regarded as the most efficient for direct synthesis of this compound due to its high yield and operational simplicity in aqueous media, which also reduces environmental impact.

- The Grignard-based multi-step synthesis offers routes to amino-functionalized fluorobenzoic acid derivatives, which are valuable intermediates in pharmaceutical and material science applications.

- Conventional reflux esterification methods remain relevant for preparative scale synthesis of related fluorobenzoic acid esters, though they are less direct for the target compound itself.

- Purification typically involves acid-base extraction, organic solvent washes, drying, and preparative chromatography to achieve high purity.

- Catalyst choice, solvent system, and reaction temperature critically influence yield and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(4-Fluorophenyl)-4-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Substituents | pKa (Estimated) | Melting Point (°C) |

|---|---|---|---|---|

| 3-(4-Fluorophenyl)-4-fluorobenzoic acid | C₁₃H₈F₂O₂ | 3: 4-Fluorophenyl, 4: F | ~2.8 | Not reported |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 4: F | 2.67 | 185–187 |

| 3-(4-Ethylphenyl)-4-fluorobenzoic acid | C₁₅H₁₃FO₂ | 3: 4-Ethylphenyl, 4: F | ~3.1 | Not reported |

| AG10 | C₁₆H₁₈FN₃O₃ | 4: F, 3: Propoxy-pyrazole | Not reported | Not reported |

Biological Activity

3-(4-Fluorophenyl)-4-fluorobenzoic acid is a fluorinated organic compound that has attracted attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and a benzoic acid moiety. Its IUPAC name is 4-fluoro-3-(4-fluorophenyl)benzoic acid, and it has the following molecular formula: . The dual fluorination enhances its lipophilicity and stability, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves methods such as the Suzuki–Miyaura coupling reaction. This process combines a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst, optimizing for yield and purity in industrial settings.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The fluorine atoms can enhance binding affinity, potentially leading to modulation of enzyme activity. This interaction can influence various metabolic pathways, making it a valuable compound in pharmacological research.

Antioxidant Activity

Research indicates that compounds with fluorinated groups often exhibit enhanced antioxidant properties. A study on similar fluorinated compounds revealed significant free radical-scavenging activities, suggesting that this compound may also possess similar capabilities .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in inflammatory processes; thus, inhibition could imply anti-inflammatory potential. For example, related compounds showed moderate inhibition against COX-2 and LOX-15, indicating that this compound may have therapeutic applications in treating inflammatory diseases .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of fluorinated benzoic acids against cancer cell lines. While specific data on this compound remains limited, related studies have shown that structurally similar compounds exhibit varying degrees of cytotoxicity against breast cancer cells (e.g., MCF-7) and others .

Comparative Studies

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Fluorobenzoic Acid | Single fluorine | Moderate anti-inflammatory effects |

| 3-Fluorobenzoic Acid | Single fluorine | Lower enzyme inhibition compared to dual F |

| 4-Fluorophenylacetic Acid | Fluorine on acetic group | Potential analgesic properties |

This table illustrates how the presence and position of fluorine atoms can significantly alter biological activity.

Case Studies

- Metabolic Stability : A study focused on a series of fluorinated compounds indicated that modifications in the structure led to varying metabolic stabilities when tested in mouse liver microsomes. The findings suggest that this compound could be optimized for better stability and efficacy in vivo .

- Inhibitory Effects : Another investigation into related compounds demonstrated effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for Alzheimer's disease treatment. The presence of electron-withdrawing groups like fluorine was linked to increased inhibitory potency .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-4-fluorobenzoic acid, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : A common approach involves coupling fluorophenyl intermediates with benzoic acid derivatives. For example, 4-fluorobenzoic acid can react with 4-fluorophenylboronic acid under Suzuki–Miyaura conditions (Pd catalysis) to introduce the fluorophenyl group . Optimizing solvent polarity (e.g., DMF or THF) and reaction temperature (80–120°C) improves cross-coupling efficiency. Monitoring progress via HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity . Yields >75% are achievable with stoichiometric control of boronic acid derivatives and rigorous exclusion of moisture.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for the two fluorine atoms (δ ≈ -110 to -120 ppm for aryl-F; δ ≈ -105 ppm for benzoic acid-F) confirm substitution patterns .

- IR Spectroscopy : A strong carbonyl stretch (~1680–1700 cm⁻¹) verifies the carboxylic acid group .

- LC-MS : Molecular ion peaks at m/z 248 [M-H]⁻ (negative mode) and fragmentation patterns (e.g., loss of CO₂) validate the structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound, particularly when using software like SHELX?

- Methodological Answer : Crystallographic challenges arise from fluorine’s low electron density and potential disorder. Use SHELXL for refinement:

Q. What strategies mitigate substituent effects during functionalization reactions involving the fluorophenyl groups?

- Methodological Answer : Fluorine’s electron-withdrawing nature can deactivate the aromatic ring. To enable further substitution:

- Use Lewis acids (e.g., AlCl₃) to activate the ring for nitration or sulfonation .

- Employ ultrasonic irradiation to enhance reaction rates in SNAr reactions with amines or thiols .

- Monitor regioselectivity via DFT calculations (e.g., Gaussian09) to predict preferential attack at meta/para positions relative to fluorine .

Q. How should researchers address stability issues during long-term storage of this compound?

- Methodological Answer :

- Store under argon at -20°C to prevent decarboxylation or hydrolysis .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., 4-fluorobenzoic acid) .

- Use lyophilization for aqueous solutions to avoid pH-dependent decomposition .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s solubility in polar solvents be reconciled?

- Methodological Answer : Discrepancies often stem from protonation states (neutral vs. carboxylate).

- Measure solubility at pH 2–7 (adjusted with HCl/NaOH) to account for ionization .

- Use shake-flask method with UV-Vis calibration (λ = 260 nm) for quantification .

- Solubility trends: DMSO > MeOH > H₂O (pH 7) > hexane .

Experimental Design

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25) to improve binding affinity predictions .

- MD simulations (GROMACS) : Simulate solvation in explicit water (TIP3P model) to assess conformational stability over 100 ns trajectories .

- Validate with SPR (Biacore) to correlate computed ΔG with experimental KD values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.